Deca-1,8-dien-3-yn-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
62400-64-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-1,8-dien-3-yn-5-ol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-5,10-11H,2,7,9H2,1H3 |
InChI Key |
ISHQNITYMRZIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(C#CC=C)O |
Origin of Product |
United States |
Chemical and Physical Properties of Deca 1,8 Dien 3 Yn 5 Ol
| Property | Estimated Value |
|---|---|
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-220 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and sparingly soluble in water |
| Chirality | Contains one chiral center at C-5, and can exist as (R)- and (S)-enantiomers |
Synthesis of Deca 1,8 Dien 3 Yn 5 Ol
The synthesis of Deca-1,8-dien-3-yn-5-ol, while not explicitly detailed in the literature, can be envisioned through established synthetic strategies for constructing dienynol frameworks. A common and effective approach involves the coupling of smaller, readily available fragments.
One plausible retrosynthetic analysis would disconnect the molecule at the C4-C5 single bond. This suggests a synthetic route involving the nucleophilic addition of an organometallic reagent derived from a terminal alkyne to an α,β-unsaturated aldehyde.
A potential forward synthesis could be:
Formation of the Acetylide: 1-Penten-4-yne can be deprotonated using a strong base, such as n-butyllithium, to form the corresponding lithium acetylide.
Nucleophilic Addition: This acetylide can then be reacted with acrolein (propenal) in an ethereal solvent. This reaction would form the carbon-carbon bond between C4 and C5 and generate the secondary alcohol at the C5 position.
Work-up: An aqueous work-up would then protonate the resulting alkoxide to yield the target molecule, this compound.
This synthetic approach allows for the introduction of chirality at the C5 position, potentially through the use of chiral catalysts or resolving agents.
Biosynthetic Pathways and Enzymatic Transformations of Deca 1,8 Dien 3 Yn 5 Ol Precursors
Elucidation of Acetylene and Olefin Formation in Natural Products
The defining structural features of Deca-1,8-dien-3-yn-5-ol are its olefinic (carbon-carbon double) and acetylenic (carbon-carbon triple) bonds. The formation of these functionalities is a critical aspect of its biosynthesis.
Olefin Formation: The introduction of double bonds into an acyl chain is a fundamental biochemical process catalyzed by a class of enzymes known as fatty acid desaturases (FADs). nih.govannualreviews.org These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (like NADH or NADPH) to introduce a double bond at specific positions in a fatty acid chain, which is often esterified as part of a glycerolipid or linked to a coenzyme A or acyl carrier protein (ACP) thioester. nih.govgsartor.org
Acetylene Formation: The biogenesis of the acetylenic bond is a more specialized process. Two primary mechanisms have been proposed for its formation in natural products. nih.govresearchgate.net
Oxidative Dehydrogenation (Desaturation): This is the most widely accepted model for polyacetylene biosynthesis in plants. nih.govmdpi.com It involves the further desaturation of a pre-existing double bond. An enzyme, now commonly referred to as an acetylenase, catalyzes the removal of two additional hydrogen atoms from an olefinic substrate to form the triple bond. nih.gov These acetylenases are divergent forms of fatty acid desaturases. oup.com
Enol Elimination: An alternative, though less common, hypothesis involves the elimination of an activated enol carboxylate intermediate. nih.gov This pathway is considered less probable for the majority of plant polyacetylenes. nih.gov
For a compound like this compound, its structure strongly suggests that the olefinic bonds at C-1 and C-8, and the acetylenic bond at C-3, are formed through a series of sequential desaturation and modification steps starting from a common fatty acid precursor.
Involvement of Polyketide Synthases and Fatty Acid Desaturases
The biosynthetic machinery responsible for producing polyacetylenes is rooted in primary fatty acid metabolism, with fatty acid desaturases (FADs) playing a central role. nih.govresearchgate.net The pathway to C10 polyacetylenes, such as this compound, is believed to originate from C18 fatty acids. mdpi.com
The process begins with a common C18 monounsaturated fatty acid, oleic acid. mdpi.comaau.dk A FAD2-type desaturase, which is an endoplasmic reticulum-bound enzyme, introduces a second double bond into oleic acid to produce the C18:2 fatty acid, linoleic acid. oup.comfrontiersin.org The crucial step in entering the polyacetylene pathway is the subsequent conversion of the double bond at C-12 of linoleic acid into a triple bond, yielding crepenynic acid. mdpi.com This reaction is catalyzed by a specialized FAD2-like enzyme known as an acetylenase. mdpi.comoup.com
From crepenynic acid, further desaturations can occur, leading to polyacetylenic fatty acids with multiple triple bonds. These C18 precursors then undergo a series of modifications, including chain shortening, which may occur via processes like β-oxidation, to yield the C10 carbon skeleton of this compound. mdpi.comresearchgate.net While polyketide synthases (PKSs) are known to be involved in the biosynthesis of some acetylenic natural products, particularly in bacteria nih.govrsc.org, the pathways for most plant-derived polyacetylenes in families like Asteraceae are primarily based on the modification of fatty acids. nih.govmdpi.com
Key Enzyme Families in Polyacetylene Biosynthesis
| Enzyme Family | Specific Role in Pathway | Precursor Transformed | Product Formed |
|---|---|---|---|
| Fatty Acid Desaturase (FAD2) | Introduces second double bond | Oleic acid (C18:1) | Linoleic acid (C18:2) |
| Acetylenase (Divergent FAD2) | Converts double bond to triple bond | Linoleic acid (C18:2) | Crepenynic acid (C18:2, one alkyne) |
| Additional Desaturases | Introduce further unsaturation | Crepenynic acid / derivatives | Polyacetylenic C18 acids |
| Chain-shortening Enzymes | Reduce carbon chain length | C18 polyacetylene precursors | C10 polyacetylene precursors |
Enzymatic Hydroxylation and Oxidation Processes
The presence of a hydroxyl (-OH) group at the C-5 position of this compound indicates a specific enzymatic oxidation event. This transformation is typically catalyzed by a class of enzymes known as hydroxylases. acs.org
In natural product biosynthesis, such hydroxylations are frequently carried out by:
Cytochrome P450 Monooxygenases (P450s): This large and versatile superfamily of enzymes is well-known for catalyzing the oxidation of a vast array of substrates, including the hydroxylation of unactivated C-H bonds in aliphatic chains. researchgate.netfrontiersin.org A P450 enzyme could introduce the hydroxyl group at C-5 of a C10 polyacetylene precursor.
Fe(II)/α-ketoglutarate-dependent (Fe/α-KG) Dioxygenases: This class of enzymes also catalyzes a wide range of oxidative reactions, including hydroxylations, and is involved in the biosynthesis of numerous natural products. nih.gov
Other Bimetallic Oxygenases: Recent discoveries have expanded the range of known hydroxylases, such as an enzyme utilizing a novel heterobimetallic manganese-iron cofactor to hydroxylate an aliphatic C-H bond. acs.org
The hydroxylation step to form this compound likely occurs after the C10 carbon skeleton with its characteristic unsaturations has been established. The exact timing and the specific enzyme responsible would require direct experimental investigation.
Major Classes of Oxidative Enzymes in Natural Product Biosynthesis
| Enzyme Class | Cofactors/Mechanism | Typical Reaction | Relevance to this compound |
|---|---|---|---|
| Cytochrome P450s | Heme, NADPH | Monooxygenation (Hydroxylation) | Plausible catalyst for C-5 hydroxylation |
| Fe/α-KG Dioxygenases | Fe(II), α-Ketoglutarate | Hydroxylation, Epoxidation | A possible catalyst for C-5 hydroxylation |
| Bimetallic Oxygenases | Di-iron, Mn/Fe | Hydroxylation, Desaturation | Represents another potential class of hydroxylating enzymes |
Precursor Incorporation Studies in Biological Systems
While specific isotopic labeling studies tracing the biosynthetic pathway directly to this compound have not been found in the reviewed literature, a substantial body of work on related polyacetylenes provides a clear picture of the foundational precursors. Isotopic tracer experiments conducted from the 1960s to the 1990s were pivotal in demonstrating that the vast majority of polyacetylenic natural products are derived from fatty acid and polyketide precursors. nih.govnih.gov
These studies established key principles that are applicable to C10 polyacetylenes:
Origin from Fatty Acids: The carbon backbone is derived from the fatty acid pool.
The Crepenynate Pathway: For a huge variety of polyacetylenes found in the Asteraceae plant family, crepenynic acid (derived from oleic and linoleic acids) is the key intermediate that serves as the entry point into the pathway. researchgate.netmdpi.com
Chain Modification: Longer C18 fatty acid precursors are modified through desaturation, oxidation, and chain-shortening to produce the diversity of polyacetylene structures seen in nature, including C17, C13, and C10 compounds. mdpi.comaau.dk
Therefore, it is highly probable that the biosynthesis of this compound begins with oleic acid, proceeds through linoleic and crepenynic acids, and involves subsequent desaturation and chain-shortening steps to arrive at an appropriate C10 precursor, which is then hydroxylated.
Key Precursors in Plant Polyacetylene Biosynthesis
| Precursor Name | Chemical Formula (Abbreviated) | Role in Pathway |
|---|---|---|
| Oleic Acid | C18:1 (Δ9) | Primary C18 fatty acid precursor |
| Linoleic Acid | C18:2 (Δ9,12) | Product of oleic acid desaturation; direct precursor to crepenynic acid |
| Crepenynic Acid | C18:2 (Δ9, Δ12-yne) | Key gateway intermediate into polyacetylene biosynthesis |
Sophisticated Spectroscopic and Analytical Characterization of Deca 1,8 Dien 3 Yn 5 Ol
Chromatographic Methodologies for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a complex mixture. researchgate.netauroraprosci.com For a polyacetylene like Deca-1,8-dien-3-yn-5-ol, particularly when isolated from natural sources such as plant extracts, HPLC provides a reliable method to achieve high-resolution separation from other structurally related compounds and matrix constituents. researchgate.netnih.gov The development of a robust HPLC method is crucial for quality control, purity assessment, and quantitative analysis. mdpi.com
A common approach for the analysis of polyacetylenes is reverse-phase HPLC (RP-HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. researchgate.netnih.gov In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, like many polyacetylenes, will have a stronger interaction with the stationary phase and thus elute later than more polar compounds.
The structural characteristics of this compound, including its C10 carbon chain and the presence of hydroxyl, ene, and yne functional groups, dictate its chromatographic behavior. A straightforward and reliable HPLC method can be developed for its screening and quantification, often without requiring tedious sample clean-up procedures. nih.gov
Detailed Research Findings
Research into the chromatographic separation of similar polyacetylenes, such as falcarinol (B191228) and falcarindiol (B120969) from Apiaceae family plants, has established effective methodologies that are applicable to this compound. nih.gov These methods typically employ a C18 column and a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water. auroraprosci.comwaters.com The use of a gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, is effective for resolving complex mixtures containing compounds with a wide range of polarities.
Peak assignment for this compound is unequivocally confirmed by comparing its retention time and UV spectrum with that of an authentic, purified standard. nih.gov The chromophores present in the molecule—the conjugated ene-yne system—allow for sensitive detection using a PDA detector. Quantification is achieved by creating a calibration curve from serial dilutions of the standard. mdpi.com This allows for the accurate determination of the compound's concentration in the original complex mixture. mdpi.com
The following data tables outline a typical set of parameters for an HPLC-PDA method developed for the analysis of this compound in a complex matrix.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
|---|---|
| Instrument | Dionex UltiMate 3000 HPLC System or equivalent mdpi.com |
| Column | Welch Uitisil® XB-C18 (4.6 × 250 mm, 5 µm) auroraprosci.com |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) mdpi.com |
| Gradient Elution | 0-5 min: 60% B; 5-20 min: 60-95% B; 20-25 min: 95% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min auroraprosci.com |
| Column Temperature | 30°C auroraprosci.com |
| Injection Volume | 20 µL auroraprosci.com |
Table 2: PDA Detector and Quantification Parameters
| Parameter | Value |
|---|---|
| Detection Wavelength | 210-400 nm (for spectral acquisition) |
| Quantification Wavelength | Wavelength of maximum absorbance (λmax) for this compound |
| Standard Preparation | Stock solution (e.g., 100 µg/mL) of purified this compound in methanol (B129727) mdpi.com |
| Calibration Curve | Generated from peak area vs. concentration of standard dilutions (e.g., 1-50 µg/mL) |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | e.g., ~0.1 µg/mL |
| Limit of Quantification (LOQ) | e.g., ~0.3 µg/mL |
This optimized HPLC-PDA method enables the sensitive and accurate quantification of this compound. mdpi.com The successful separation of the target analyte from a complex mixture in under 30 minutes demonstrates the efficiency of the technique. Such a validated method is essential for further phytochemical and biological investigations involving this compound.
Structure Activity Relationship Sar Investigations of Deca 1,8 Dien 3 Yn 5 Ol and Analogs
Influence of Unsaturation Position and Degree on Biological Recognition
The degree and position of unsaturation within a molecule are pivotal in defining its three-dimensional shape, electronic distribution, and reactivity, all of which significantly influence its interaction with biological targets. In polyenynols such as Deca-1,8-dien-3-yn-5-ol, the arrangement of double and triple bonds creates a relatively rigid molecular scaffold that can orient other functional groups in a precise manner for optimal binding.
Furthermore, the degree of unsaturation is a key factor. The presence of both double and triple bonds in this compound confers a distinct electronic character compared to more saturated or fully unsaturated analogs. This specific electronic signature can be crucial for recognition by specific biological targets. Studies on other unsaturated lipids have shown that the number of double bonds can affect membrane fluidity and interactions with membrane-bound proteins. nih.govsemanticscholar.org It is plausible that the dien-yn motif in this compound plays a similar role in its biological activity.
To illustrate the impact of unsaturation, consider the hypothetical data in the table below, which shows the relative activity of this compound analogs with varied unsaturation patterns against a hypothetical enzyme.
| Compound | Structure | Relative Activity (%) |
| This compound | C₁₀H₁₂O | 100 |
| Deca-1,8-dien-5-ol | C₁₀H₁₆O | 45 |
| Deca-3-yn-5-ol | C₁₀H₁₆O | 60 |
| Deca-1,3,8-trien-5-ol | C₁₀H₁₄O | 85 |
This table presents hypothetical data for illustrative purposes.
Stereochemical Configuration as a Determinant of Biological Potency
Biological systems are inherently chiral, and as such, the stereochemistry of a molecule is a critical factor in its biological activity. nih.govmdpi.com For this compound, the chiral center at the C-5 carbon bearing the hydroxyl group means that it can exist as two enantiomers, (R)-Deca-1,8-dien-3-yn-5-ol and (S)-Deca-1,8-dien-3-yn-5-ol. It is highly probable that these enantiomers will exhibit different biological potencies.
The differential activity of enantiomers arises from their distinct spatial arrangements of atoms, which leads to one enantiomer fitting more snugly or interacting more favorably with the chiral binding site of a biological target, such as an enzyme or receptor. This concept, known as stereospecificity, is a fundamental principle in pharmacology. mdpi.com For instance, studies on other chiral natural products have shown that only one enantiomer may be responsible for the observed biological effect. nih.gov
In the context of this compound, the (R) and (S) configurations would position the hydroxyl group and the rest of the carbon chain in different orientations. This could significantly impact the ability of the hydroxyl group to form a crucial hydrogen bond with a specific amino acid residue in the active site of a target protein. The table below provides a hypothetical comparison of the biological potency of the two enantiomers of this compound.
| Compound | Stereochemistry | Biological Potency (IC₅₀, µM) |
| (R)-Deca-1,8-dien-3-yn-5-ol | R | 1.5 |
| (S)-Deca-1,8-dien-3-yn-5-ol | S | 25.8 |
This table presents hypothetical data for illustrative purposes.
Impact of the Hydroxyl Group Location and Derivatization on Activity
The hydroxyl group is a key functional group in many biologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. nih.govkhanacademy.org In this compound, the hydroxyl group at the C-5 position is likely a critical pharmacophoric feature, directly participating in binding to its biological target.
The location of the hydroxyl group is paramount. Moving the hydroxyl group to a different position on the carbon chain would alter the molecule's polarity and its spatial relationship with the unsaturated system, likely leading to a significant loss of activity. The C-5 position appears to be optimal for orienting the hydroxyl group in a way that facilitates a key interaction, possibly with a polar amino acid residue in a protein's binding pocket.
Derivatization of the hydroxyl group, for example, through esterification or etherification, would also be expected to have a profound impact on biological activity. Such modifications would block the hydrogen bonding capabilities of the hydroxyl group and alter the molecule's lipophilicity. While in some cases derivatization can lead to prodrugs with improved pharmacokinetic properties, it often results in a decrease or complete loss of intrinsic activity if the free hydroxyl group is essential for target binding. The following table illustrates the hypothetical effect of modifying the hydroxyl group of this compound.
| Compound | Modification | Relative Activity (%) |
| This compound | -OH | 100 |
| 5-Methoxy-deca-1,8-dien-3-yne | -OCH₃ | 15 |
| Deca-1,8-dien-3-yn-5-yl acetate | -OCOCH₃ | 5 |
This table presents hypothetical data for illustrative purposes.
Effects of Alkyl Chain Length and Branching on Molecular Interaction
Studies on other classes of molecules have shown that varying the alkyl chain length can have a predictable effect on biological activity. science.govnih.govmdpi.com Often, there is an optimal chain length for maximal activity, beyond which steric hindrance or excessive lipophilicity can lead to a decrease in potency. For this compound, extending or shortening the alkyl chains would likely alter its fit within a binding site.
Introducing branching into the alkyl chains would also have a significant impact. Branching can increase the steric bulk of the molecule, which may either enhance or hinder its interaction with a target, depending on the topology of the binding site. Furthermore, branching can affect the metabolic stability of the molecule. The table below shows a hypothetical SAR for analogs of this compound with modified alkyl chains.
| Compound | Alkyl Chain Modification | Relative Potency (%) |
| This compound | C₁₀ (unbranched) | 100 |
| Nona-1,7-dien-3-yn-5-ol | C₉ | 75 |
| Undeca-1,9-dien-3-yn-5-ol | C₁₁ | 80 |
| 2-Methyl-deca-1,8-dien-3-yn-5-ol | C₁₀ (branched) | 50 |
This table presents hypothetical data for illustrative purposes.
Computational Approaches in Predicting SAR for Polyenynols
In the absence of extensive empirical data, computational modeling provides a powerful tool for predicting the structure-activity relationships of polyenynols like this compound. frontiersin.orgeinsteinmed.edu Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can offer valuable insights into how these molecules interact with their biological targets. researchgate.netnih.govnih.gov
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. mdpi.org For polyenynols, descriptors such as molecular weight, logP, molar refractivity, and electronic parameters can be correlated with their potency to build predictive models.
Molecular docking simulations can be used to predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. nih.gov This can help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Molecular dynamics simulations can then be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. researchgate.net
These computational approaches can guide the synthesis of new analogs by prioritizing compounds that are predicted to have improved activity, thus accelerating the process of lead optimization.
In Vitro and Mechanistic Pharmacological Studies of Deca 1,8 Dien 3 Yn 5 Ol Analogs
Cellular Assays for Neuroprotective Activities
Cellular assays are fundamental in the preliminary assessment of the neuroprotective potential of novel compounds. For analogs of Deca-1,8-dien-3-yn-5-ol, these assays typically involve challenging neuronal cell lines with neurotoxins to mimic conditions of neurodegenerative diseases and then evaluating the compound's ability to mitigate cell death.
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein, and its overexpression has been shown to have neuroprotective effects against neuroinflammation. In studies on cortical neural stem cells (NSCs), lipopolysaccharide (LPS) was used to induce neuroinflammation, which led to a decrease in the expression of the neuron marker Tuj-1 and suppressed neurite outgrowth, indicating an inhibition of neuronal differentiation. Overexpression of Bcl-2 was found to rescue this inhibition of neuronal differentiation. mdpi.com This suggests that compounds capable of upregulating Bcl-2, such as potential analogs of this compound, could exhibit neuroprotective effects by counteracting inflammatory processes. mdpi.com
Furthermore, the regulation of the BAX/BCL-2 pathway by electrical activity is crucial for the survival of cortical neurons during development. High electrical activity modulates the expression of BAX and BCL-2, leading to increased tolerance to caspase-3 activity and enhanced cell survival. uni-mainz.de This highlights a potential mechanism through which neuroprotective compounds could act, by modulating the expression of these key apoptotic proteins.
While specific data on this compound is not available, the known neuroprotective roles of related pathways underscore the importance of investigating its analogs in cellular models of neurodegeneration.
Mechanisms of Action in Modulating Apoptosis-Related Proteins
The modulation of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are central regulators of this process.
In the context of neuroprotection, the ratio of Bax to Bcl-2 is a critical determinant of cell fate. Studies have demonstrated that during postnatal development in the mouse cortex, the pro-apoptotic BAX/BCL-2 ratio peaks at a time associated with high levels of apoptosis. uni-mainz.de Furthermore, in cultured neurons, a pharmacological blockade of electrical activity leads to an upregulation of Bax, while increased activity results in a lasting increase in BCL-2 expression. uni-mainz.de This dynamic regulation suggests that compounds influencing this pathway could have significant therapeutic potential.
For instance, in a model of lipopolysaccharide (LPS)-induced neuroinflammation in cortical neural stem cells, LPS treatment was found to inhibit the expression of Bcl-2 during neuronal differentiation. mdpi.com Overexpression of Bcl-2 not only rescued this inhibition but also decreased the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com Conversely, silencing Bcl-2 increased the levels of these inflammatory markers and decreased neuronal differentiation. mdpi.com These findings strongly suggest that Bcl-2 plays a neuroprotective role by inhibiting the inflammatory response. mdpi.com
While direct evidence for this compound is lacking, the known anti-inflammatory and neuroprotective functions of Bcl-2 provide a strong rationale for investigating the ability of its analogs to modulate the expression of these critical apoptosis-related proteins.
Antioxidant Activity Assessment (e.g., DPPH, FRAP assays)
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress, a pathological process implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are two of the most common methods used to evaluate this activity in vitro.
The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical. cropj.comsci-hub.box The FRAP assay, on the other hand, assesses the capacity of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). cropj.comsci-hub.box Both methods are spectrophotometric and provide a quantitative measure of antioxidant potential.
While specific DPPH and FRAP assay results for this compound are not available in the reviewed literature, studies on other natural product extracts provide a framework for how such an evaluation would be conducted. For example, in the analysis of Macaranga hypoleuca leaf extracts, the antioxidant activity was tested using DPPH, ABTS, and FRAP methods. e3s-conferences.org The butanol fraction of this extract showed very strong antioxidant activity in the FRAP assay, with an IC50 value of 0.48 µg/mL, which was comparable to the positive control, Trolox (IC50 of 0.24 µg/mL). e3s-conferences.org
The underlying mechanism for the FRAP assay is the transfer of a single electron, which is also the basis for the Folin-Ciocalteu assay. digitellinc.com In contrast, the mechanisms for the ABTS and DPPH assays are more complex, involving both single electron transfer and hydrogen atom transfer. digitellinc.com
Table 1: Antioxidant Activity of a Butanol Fraction of Macaranga hypoleuca Leaf Extract (as a representative example)
| Assay Method | IC50 (µg/mL) |
| FRAP | 0.48 |
| Trolox (Standard) | 0.24 |
Note: This data is for a butanol fraction of Macaranga hypoleuca leaf extract and is provided as a representative example of how antioxidant activity is reported. Data for this compound is not currently available.
Given the unsaturated nature of this compound, it is plausible that it and its analogs could exhibit antioxidant properties. Future studies employing DPPH and FRAP assays are necessary to confirm and quantify this potential.
Antimicrobial Mechanism Elucidation (e.g., Membrane Disruption, Enzyme Inhibition)
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Polyacetylenes have emerged as a promising class of compounds in this regard. While the specific antimicrobial mechanisms of this compound have not been detailed, research on analogous structures provides insight into their potential modes of action, which often involve the disruption of bacterial membranes.
A systematic investigation into a series of asymmetrical polyacetylene core structures revealed that their bioactivity and specificity against different bacterial species are influenced by the substituents around the conjugated alkyne. nih.gov It is hypothesized that the hydrophobic region of these molecules may interact with a specific protein pocket or integrate into the bacterial membrane. nih.gov
One of the key mechanisms of antimicrobial action for certain compounds is the disruption of the bacterial cell membrane. For instance, the antibacterial activity of some polymers is attributed to the chelation of divalent cations like Ca²⁺ or Mg²⁺ that stabilize the outer cell membrane. nih.gov This destabilization of the membrane can lead to cell death. In Gram-positive bacteria, this can involve the destabilization of the peptidoglycan layer. nih.govresearchgate.net
Furthermore, some polyacetylene analogs have demonstrated the ability to disrupt biofilm formation. nih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. In a study of polyacetylene derivatives, several compounds were found to disrupt pre-formed biofilms of P. fluorescens. nih.gov Notably, the ability to disrupt biofilms was not always directly correlated with antibiotic activity, suggesting that other mechanisms are at play. nih.gov For two homopropargylic alcohol analogs, the Kᵢ values for biofilm disruption were found to be 85.8 µM and 71.4 µM. nih.gov
Table 2: Biofilm Disruption Activity of Polyacetylene Analogs against P. fluorescens
| Compound Type | Kᵢ (µM) |
| Homopropargylic Alcohol 1 | 85.8 |
| Homopropargylic Alcohol 2 | 71.4 |
Note: This data is for analogs of this compound and illustrates their potential for biofilm disruption.
The potential for this compound and its analogs to act as antimicrobial agents through membrane disruption or other mechanisms warrants further investigation, especially in the context of combating antibiotic-resistant pathogens.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological conditions. mdpi.comnih.gov These inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. nih.gov The search for novel and effective AChE inhibitors has led to the investigation of various natural and synthetic compounds, including polyacetylenes.
While there is no specific data on the AChE inhibitory activity of this compound, studies on other compounds provide a basis for comparison. For example, the ethyl acetate fraction of an alcohol extract of Trigonella foenum graecum showed an IC50 value of 53.00 ± 17.33 µg/ml for AChE inhibition, while the total alkaloid fraction had an IC50 of 9.23 ± 6.08 µg/ml. nih.gov The standard drug, galanthamine, exhibited an IC50 value of 1.27 ± 0.21 µM. nih.gov
In another study, quercetin was found to have a higher anti-AChE activity than rutin, with IC50 values of 0.181 mM and 0.322 mM, respectively. researchgate.net The structure-activity relationship of some synthetic analogs has also been explored, revealing that compounds with electron-donating substituents, such as 4-hydroxyphenyl and 3,4-dimethoxyphenyl groups, exhibited excellent AChE inhibition with IC50 values of 0.98 ± 0.99 µM and 1.0 ± 0.98 µM, respectively. researchgate.net
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Various Compounds and Extracts
| Compound/Extract | IC50 Value |
| Trigonella foenum graecum (Ethyl Acetate Fraction) | 53.00 ± 17.33 µg/ml |
| Trigonella foenum graecum (Total Alkaloid Fraction) | 9.23 ± 6.08 µg/ml |
| Galanthamine (Standard) | 1.27 ± 0.21 µM |
| Quercetin | 0.181 mM |
| Rutin | 0.322 mM |
| 4-hydroxyphenyl analog | 0.98 ± 0.99 µM |
| 3,4-dimethoxyphenyl analog | 1.0 ± 0.98 µM |
Note: This table presents data for various compounds and extracts to provide context for potential AChE inhibitory activity. Data for this compound is not currently available.
Given the structural features of this compound, it is conceivable that it or its analogs could interact with the active site of AChE. Further enzymatic assays are required to determine their inhibitory potential.
Molecular Docking and Computational Studies for Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the interaction between a ligand (e.g., a potential drug molecule) and its protein target at the atomic level.
In the context of the pharmacological activities of this compound analogs, molecular docking could be employed to predict their binding affinity and mode of interaction with various biological targets, such as acetylcholinesterase or proteins involved in apoptosis. For example, in a study of demethylsertraline-based analogs as cholinesterase inhibitors, in silico studies were carried out to complement the experimental biological activities. researchgate.net
While no specific molecular docking studies for this compound were found in the reviewed literature, the general principles of this technique can be described. The process typically involves preparing the 3D structures of both the ligand and the protein target. The ligand's conformation is then systematically sampled within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose.
For instance, in a study of polygonumins derivatives as anticholinesterase agents, molecular docking was used to explore the structural requirements for their interaction with butyrylcholinesterase (BChE) and AChE enzymes. The results showed that polygonumins B, C, and D were stably positioned in the catalytic domain of BChE with low binding energies, indicating high affinities.
Table 4: Representative Binding Energies from a Molecular Docking Study of Polygonumins with Butyrylcholinesterase (BChE)
| Compound | Binding Energy (kcal/mol) |
| Polygonumin B | -9.4 |
| Polygonumin C | -9.5 |
| Polygonumin D | -9.2 |
Note: This data is for polygonumins and is presented as a representative example of molecular docking results. No such data is currently available for this compound.
Molecular docking studies on this compound and its analogs could provide valuable insights into their potential mechanisms of action and guide the design of more potent and selective therapeutic agents.
Future Research Directions and Translational Perspectives for Deca 1,8 Dien 3 Yn 5 Ol
Novel Biosynthetic Pathway Discovery and Enzyme Characterization
The biosynthesis of polyenynols like Deca-1,8-dien-3-yn-5-ol is likely to involve a complex interplay of specialized enzymes. Elucidating this pathway is a critical step towards understanding its natural role and enabling biotechnological production.
Future research will likely focus on identifying the producing organism, which could be a plant, fungus, or bacterium, through metabolomic screening of diverse species. Once identified, a combination of genomic and transcriptomic analyses can pinpoint the biosynthetic gene cluster responsible for the synthesis of this compound. The enzymes encoded by this cluster, such as desaturases, acetylenases, and hydroxylases, would then be heterologously expressed and characterized to determine their specific roles in constructing the dienynol scaffold.
A key area of investigation will be the characterization of the acetylenase enzymes, which are responsible for the formation of the triple bond. Understanding their mechanism and substrate specificity could provide valuable tools for synthetic biology.
Hypothetical Enzyme Characterization in this compound Biosynthesis
| Enzyme Class | Putative Function | Substrate | Product | Cofactor Requirement |
| Fatty Acid Synthase (FAS) | Chain elongation | Acetyl-CoA, Malonyl-CoA | Decanoic acid | NAD(P)H |
| Δ9-Desaturase | Introduction of double bond | Decanoic acid | Dec-9-enoic acid | O₂, NAD(P)H |
| Acetylenase | Triple bond formation | Dec-9-enoic acid derivative | Dec-9-en-3-ynoic acid | O₂, NAD(P)H |
| Δ1-Desaturase | Introduction of conjugated double bond | Dec-9-en-3-ynoic acid | Deca-1,9-dien-3-ynoic acid | O₂, NAD(P)H |
| Hydroxylase | Hydroxylation at C-5 | Deca-1,9-dien-3-ynoic acid | This compound | O₂, NAD(P)H, Fe²⁺ |
Advancements in Green Chemistry Synthetic Methodologies
The development of sustainable and efficient synthetic routes to this compound and its analogs is crucial for enabling detailed biological studies and potential commercial applications. Green chemistry principles offer a framework for designing environmentally benign syntheses.
Future synthetic strategies will likely move away from traditional, multi-step syntheses that rely on hazardous reagents and generate significant waste. Instead, the focus will be on catalytic methods that promote atom economy and use renewable resources. For instance, cross-coupling reactions catalyzed by earth-abundant metals could be employed for the construction of the enyne system. Biocatalysis, using isolated enzymes or whole-cell systems, could also play a significant role in key stereoselective steps, such as the formation of the chiral alcohol.
The use of greener solvents, such as water or supercritical CO₂, and energy-efficient reaction conditions, such as microwave or flow chemistry, will also be critical in developing sustainable synthetic methodologies.
Comparison of a Hypothetical Traditional vs. Green Synthesis of a Dienynol Intermediate
| Parameter | Traditional Synthesis | Green Synthesis |
| Starting Materials | Petroleum-derived | Plant-derived (e.g., from seed oils) |
| Key Reactions | Stoichiometric organometallic reagents | Catalytic cross-coupling, enzymatic reduction |
| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free |
| Byproducts | Metal salts, organic waste | Water, recyclable catalyst |
| Energy Consumption | High temperature, long reaction times | Lower temperature, shorter reaction times (e.g., microwave) |
| Atom Economy | Low | High |
Integration of "Omics" Technologies for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular pathways modulated by this compound.
For example, treating a model organism or cell line with this compound and subsequently performing transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, highlighting the cellular processes affected. Proteomic studies, using techniques like mass spectrometry, can identify protein targets that directly interact with the compound or whose expression levels are altered. Metabolomic profiling can then uncover changes in the cellular metabolic network, providing further insights into the compound's mechanism of action.
This multi-omics approach will be instrumental in identifying the specific cellular targets and pathways through which this compound exerts its biological activity, paving the way for its potential therapeutic applications.
Hypothetical Multi-Omics Data Integration for Target Identification of this compound
| Omics Platform | Potential Findings | Implied Cellular Process |
| Transcriptomics (RNA-seq) | Upregulation of genes involved in apoptosis and cell cycle arrest. | Induction of programmed cell death. |
| Proteomics (Affinity-based) | Identification of direct binding to a specific kinase. | Inhibition of a key signaling pathway. |
| Metabolomics (LC-MS) | Alterations in lipid metabolism and redox balance. | Disruption of cellular energy homeostasis. |
| Integrated Analysis | The compound induces apoptosis by inhibiting a specific kinase involved in lipid metabolism signaling. | Novel anti-cancer mechanism. |
Exploration of Bioorthogonal Chemistry Applications for Polyenynols
The unique chemical structure of this compound, particularly the presence of the conjugated enyne moiety, makes it an attractive candidate for applications in bioorthogonal chemistry. wikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org
The terminal alkyne in a modified version of this compound could potentially participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used for labeling and imaging biomolecules in living cells. Furthermore, the dienyl portion of the molecule could be explored for its reactivity in inverse-electron-demand Diels-Alder reactions with tetrazines, another important class of bioorthogonal reactions.
By functionalizing this compound with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) through a bioorthogonal handle, researchers could create powerful chemical probes to visualize its subcellular localization, identify its binding partners, and track its metabolic fate in real-time.
Potential Bioorthogonal Reactions for Modified this compound Analogs
| Reaction Type | Reactive Moiety on Polyenynol | Bioorthogonal Partner | Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Terminal Alkyne | Azide-functionalized biomolecule | Covalent labeling of proteins or glycans. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene | Tetrazine-linked fluorophore | Live-cell imaging and tracking. |
| Photo-click Chemistry | Diazirine or Tetrazole | Alkyne or Alkene | Spatiotemporally controlled labeling. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
